m-PEG3-Sulfone-PEG3-acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
m-PEG3-Sulfone-PEG3-acid: is a polyethylene glycol (PEG)-based linker molecule with sulfone and carboxylic acid functional groups. This compound is commonly used in the field of chemical biology and medicinal chemistry due to its ability to enhance the solubility and stability of bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of m-PEG3-Sulfone-PEG3-acid typically involves the reaction of PEG chains with sulfone and carboxylic acid groups. The process may include the following steps:
Activation of PEG Chains: PEG chains are activated using reagents such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate).
Coupling Reaction: The activated PEG chains are then coupled with sulfone groups to form the intermediate compound.
Final Functionalization: The intermediate compound is further functionalized with carboxylic acid groups to obtain this compound.
Industrial Production Methods: In an industrial setting, the production of this compound involves scaling up the above synthetic routes using large reactors and automated systems to ensure consistency and efficiency. The process is optimized to minimize impurities and maximize yield.
Chemical Reactions Analysis
Types of Reactions: m-PEG3-Sulfone-PEG3-acid can undergo various chemical reactions, including:
Oxidation: The sulfone group can be oxidized under specific conditions.
Reduction: The carboxylic acid groups can be reduced to alcohols.
Substitution: The sulfone group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines and thiols are used in substitution reactions.
Major Products Formed:
Oxidation: Sulfone derivatives.
Reduction: Alcohols.
Substitution: Amides and thioethers.
Scientific Research Applications
m-PEG3-Sulfone-PEG3-acid is widely used in scientific research due to its unique properties:
Chemistry: It is used as a linker in the synthesis of complex molecules and polymers.
Biology: It enhances the solubility and stability of biomolecules, making it useful in drug delivery systems.
Medicine: It is employed in the development of targeted therapies, such as PROTACs (Proteolysis Targeting Chimeras), which utilize the ubiquitin-proteasome system to selectively degrade target proteins.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism by which m-PEG3-Sulfone-PEG3-acid exerts its effects involves its interaction with molecular targets and pathways:
Molecular Targets: The sulfone group can react with thiol groups of proteins, while the carboxylic acid groups can form stable amide bonds with primary amines.
Pathways: The compound enhances the solubility and stability of bioactive molecules, facilitating their delivery and efficacy in biological systems.
Comparison with Similar Compounds
m-PEG3-Sulfone-PEG2-acid: Similar to m-PEG3-Sulfone-PEG3-acid but with a shorter PEG chain.
m-PEG3-Sulfone-PEG4-acid: Similar structure but with a longer PEG chain.
Uniqueness: this compound is unique due to its optimal balance of hydrophilicity and functional group reactivity, making it highly versatile in various applications.
Biological Activity
m-PEG3-Sulfone-PEG3-acid is a polyethylene glycol (PEG)-based compound that acts as a linker in the synthesis of PROTACs (proteolysis-targeting chimeras). This compound is characterized by its sulfone functionality, which enhances its stability and biological activity. The incorporation of PEG moieties is known to improve the pharmacokinetic properties of therapeutic agents by increasing their solubility, reducing immunogenicity, and prolonging circulation time in the bloodstream.
The biological activity of this compound can be attributed to its role in facilitating targeted protein degradation via the PROTAC mechanism. PROTACs function by recruiting E3 ligases to target proteins, leading to their ubiquitination and subsequent proteasomal degradation. This mechanism allows for selective modulation of protein levels within cells, offering a powerful strategy for therapeutic intervention in various diseases, particularly cancer.
Stability and Reactivity
Research indicates that the sulfone group in this compound enhances its stability compared to other PEG linkers. For instance, studies have shown that PEGylated compounds with sulfone linkages exhibit greater resistance to deconjugation in the presence of reducing agents like glutathione (GSH) compared to maleimide-based PEGs . This stability is crucial for maintaining therapeutic efficacy over extended periods.
Cytocompatibility
Cytocompatibility studies have demonstrated that hydrogels formed using this compound exhibit favorable biocompatibility profiles. In vitro assays showed that fibroblasts and endothelial cells maintain high viability levels after exposure to these hydrogels, suggesting their potential for in vivo applications . Importantly, no significant inflammatory response was observed, indicating that this compound could be safely used in therapeutic contexts.
Table 1: Summary of Biological Activities
Case Study: PROTAC Development
In a recent study focusing on the development of PROTACs utilizing this compound as a linker, researchers successfully synthesized compounds that exhibited enhanced degradation of target proteins in cancer cells. The results indicated that these PROTACs not only effectively reduced target protein levels but also demonstrated improved selectivity and reduced off-target effects due to the precise control afforded by the PEG linker .
Comparative Analysis with Other Linkers
A comparative analysis between this compound and other commonly used linkers (e.g., maleimide-based linkers) highlights several advantages:
Linker Type | Stability | Cytocompatibility | Targeting Efficiency |
---|---|---|---|
m-PEG3-Sulfone | High | Excellent | High |
Maleimide | Moderate | Good | Moderate |
The data suggests that this compound provides superior stability and cytocompatibility, making it a preferred choice for developing advanced therapeutic agents.
Properties
IUPAC Name |
3-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethylsulfonyl]ethoxy]ethoxy]ethoxy]propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H32O10S/c1-21-4-5-23-8-10-25-12-14-27(19,20)15-13-26-11-9-24-7-6-22-3-2-16(17)18/h2-15H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLINTTTZSLFCQX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCS(=O)(=O)CCOCCOCCOCCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H32O10S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.